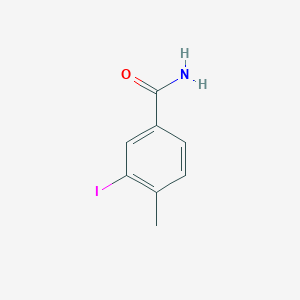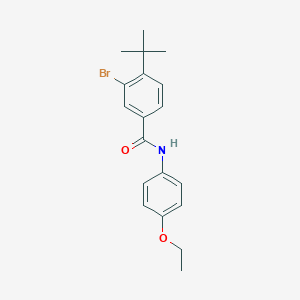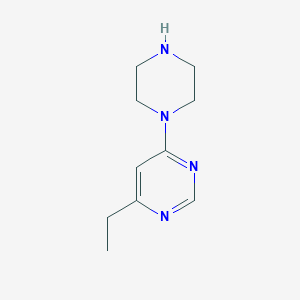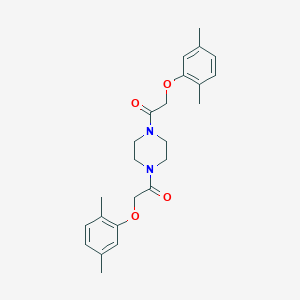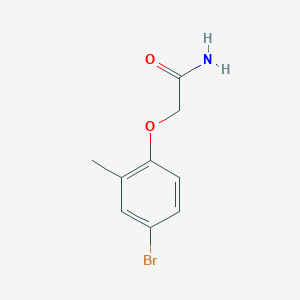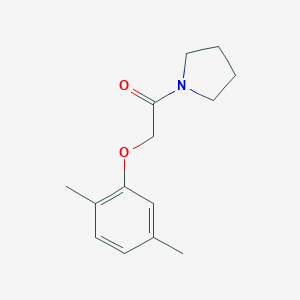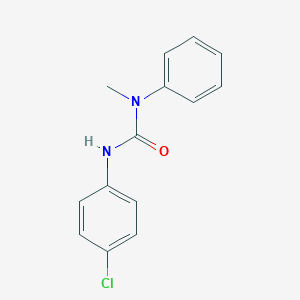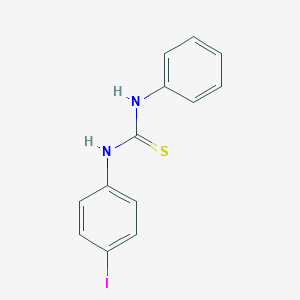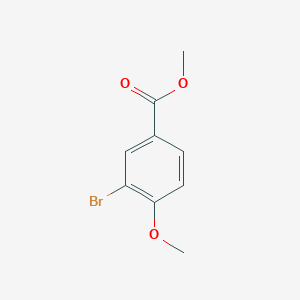![molecular formula C16H16Cl2N4O2 B185499 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea CAS No. 6269-41-6](/img/structure/B185499.png)
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using specific methods and has been studied for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves its ability to inhibit the activity of specific enzymes that are essential for the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea have been studied extensively. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea in lab experiments include its ability to selectively target cancer cells and its potential applications in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve the purity of the product, and the identification of new potential applications for this compound in the field of medicine. Additionally, further studies are needed to determine the potential side effects of this compound and its interactions with other drugs.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves the reaction of 4-chlorophenyl isocyanate with 4-chlorophenyl carbamate in the presence of a base. The reaction is carried out under specific conditions, and the resulting product is purified using different methods. The purity of the product is essential for its applications in scientific research.
Eigenschaften
CAS-Nummer |
6269-41-6 |
|---|---|
Produktname |
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
Molekularformel |
C16H16Cl2N4O2 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-1-5-13(6-2-11)21-15(23)19-9-10-20-16(24)22-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H2,19,21,23)(H2,20,22,24) |
InChI-Schlüssel |
XLUJTXUIQHBVGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
6269-41-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



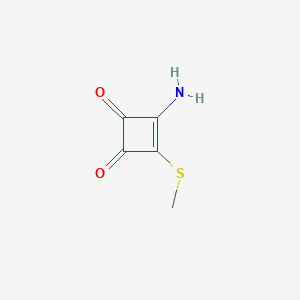
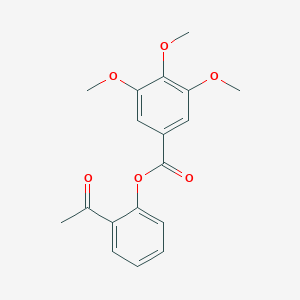
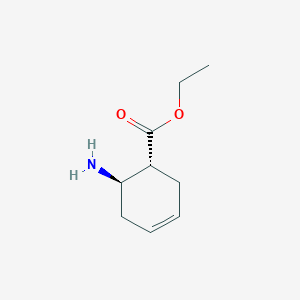
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
